molecular formula C25H25N5O7 B4302395 9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE

9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE

Cat. No.: B4302395
M. Wt: 507.5 g/mol
InChI Key: LXNHTJMMTLMMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure. This compound features multiple functional groups, including morpholine, nitro, phenyl, and oxazinoquinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the morpholine, nitro, and phenyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids like hydrochloric acid for substitution, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or morpholine moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure and multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. The presence of the nitro and morpholine groups suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and functional groups may confer specific pharmacological properties, making it a subject of interest in the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine group can interact with biological receptors. The spiro structure may also confer specific binding properties, enhancing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-morpholin-4-yl-8-nitro-1’-phenyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its combination of functional groups and spiro structure. This combination confers specific chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

9'-morpholin-4-yl-8'-nitro-1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O7/c31-22-25(23(32)29(24(33)26-22)17-4-2-1-3-5-17)14-16-12-20(30(34)35)19(27-6-9-36-10-7-27)13-18(16)28-8-11-37-15-21(25)28/h1-5,12-13,21H,6-11,14-15H2,(H,26,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNHTJMMTLMMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3CC4(C5COCCN5C3=C2)C(=O)NC(=O)N(C4=O)C6=CC=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Reactant of Route 2
Reactant of Route 2
9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Reactant of Route 3
Reactant of Route 3
9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Reactant of Route 4
9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Reactant of Route 5
9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Reactant of Route 6
9-(MORPHOLIN-4-YL)-8-NITRO-5'-PHENYL-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE

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